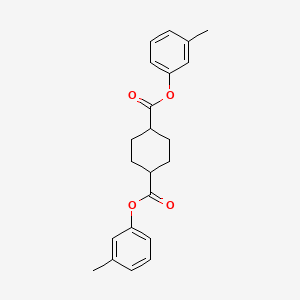
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C({22})H({24})O(_{4}). It is known for its unique structure, which includes two 3-methylphenyl groups attached to a cyclohexane ring via ester linkages. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is utilized as a plasticizer, stabilizer, and additive in various polymer formulations .
Wirkmechanismus
The mechanism of action of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical and chemical properties of the compounds it is combined with, enhancing their stability, solubility, and overall performance . The pathways involved include ester hydrolysis, esterification, and transesterification reactions .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate
- Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: This compound is similar in structure but has different alkyl groups, leading to variations in its physical properties and applications .
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate: This compound has ethoxydiglycol groups, which enhance its solubility in water and its use as an emulsifying agent .
- This compound: Unique due to its 3-methylphenyl groups, which provide distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
844472-00-0 |
|---|---|
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C22H24O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-8,13-14,17-18H,9-12H2,1-2H3 |
InChI-Schlüssel |
VLEXWMYYSDHKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
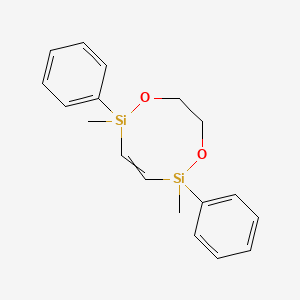
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
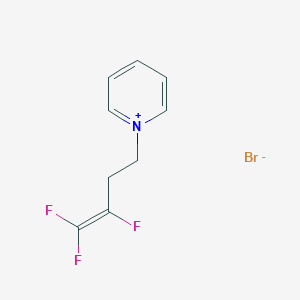
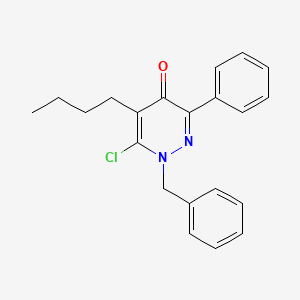
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
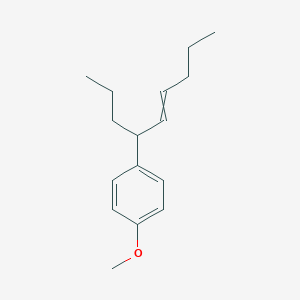
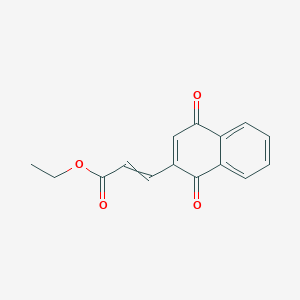
![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
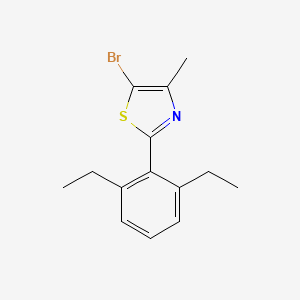
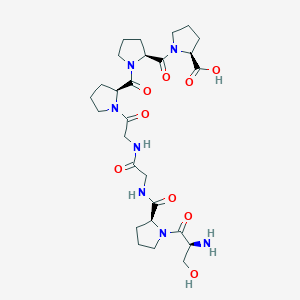
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
